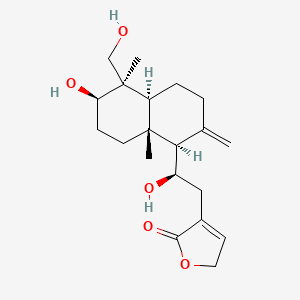

14-Deoxy-11-hydroxyandrographolide

Beschreibung

Eigenschaften

IUPAC Name |

4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCOXWUZAOLDT-JLEOBMEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of 14-Deoxy-11-hydroxyandrographolide from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 14-Deoxy-11-hydroxyandrographolide, a bioactive diterpenoid lactone, from the medicinal plant Andrographis paniculata. This document outlines detailed experimental protocols for extraction and purification, supported by quantitative data and workflow visualizations to facilitate replication and further research.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a plant rich in various bioactive compounds, primarily diterpenoid lactones.[1][2] Among these, this compound has been identified as a constituent with potential pharmacological activities.[3][4] The efficient isolation and purification of this specific compound are crucial for its further investigation in drug discovery and development. This guide synthesizes available data to present a robust methodology for its isolation.

Extraction of Bioactive Compounds from Andrographis paniculata

The initial step in the isolation of this compound involves the extraction of crude diterpenoid lactones from the plant material. Several extraction techniques have been reported for Andrographis paniculata, with the choice of solvent significantly impacting the yield of specific compounds.

2.1. Plant Material Preparation

Dried, powdered leaves or aerial parts of Andrographis paniculata are typically used for extraction. The plant material should be ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.

2.2. Solvent Selection and Extraction Yields

Polar solvents are generally more effective in extracting diterpenoid lactones from Andrographis paniculata.[5] Methanol has been shown to provide a high yield of crude extract and is effective in extracting a broad range of diterpenoids. The selection of the extraction solvent is a critical step, as it influences the concentration of the target compound in the crude extract.

Table 1: Comparison of Solvents for Extraction of Diterpenoids from Andrographis paniculata

| Solvent | Crude Extract Yield (% w/w) | Diterpenoid Content in Extract (% w/w) |

| Methanol | 12.35 | 32.82 |

| Ethanol | 10.15 | 31.63 |

| Ethyl Acetate | 7.97 | 25.83 |

| Acetone | 6.92 | 21.80 |

| Chloroform | 7.71 | 20.43 |

2.3. Recommended Extraction Protocol: Cold Maceration

Cold maceration is a simple and effective method suitable for thermolabile compounds.

Experimental Protocol:

-

Weigh 100 g of finely powdered Andrographis paniculata plant material.

-

Place the powder in a large conical flask and add 500 mL of methanol.

-

Seal the flask and allow it to stand for 24 hours at room temperature, with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with the plant residue two more times using fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude methanolic extract.

Purification by Column Chromatography

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. Column chromatography is the standard method for this purpose.

3.1. Chromatographic Conditions

Silica gel (60-120 mesh) is a commonly used stationary phase for the separation of diterpenoids from Andrographis paniculata. A gradient elution with a mixture of non-polar and polar solvents allows for the sequential separation of compounds based on their polarity.

Experimental Protocol:

-

Column Packing: Prepare a slurry of silica gel (100 g) in n-hexane and carefully pack it into a glass column.

-

Sample Loading: Dissolve 10 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate and then methanol. The specific gradient will depend on the separation achieved, which should be monitored by Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect fractions of the eluate (e.g., 20 mL each) and monitor the composition of each fraction using TLC.

-

Identification of Target Compound: Based on literature, this compound is expected to elute in the more polar fractions, specifically with a chloroform-methanol solvent system.[1] Fractions containing the target compound should be combined.

-

Crystallization: The combined fractions are concentrated, and the isolated compound can be further purified by recrystallization from a suitable solvent mixture, such as chloroform:methanol, to obtain pure crystals.

Table 2: Elution Scheme for Diterpenoid Isolation

| Eluent System (v/v) | Target Compounds |

| n-Hexane:Ethyl Acetate (gradient) | Less polar diterpenoids |

| Chloroform:Methanol (gradient) | More polar diterpenoids, including this compound[1] |

Workflow for Isolation of this compound

The following diagram illustrates the overall workflow for the isolation of this compound from Andrographis paniculata.

Caption: Workflow for the isolation of this compound.

Characterization and Quantification

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

5.1. Spectroscopic Analysis

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

5.2. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of the isolated compound and can also be used for the quantitative analysis of the compound in plant extracts.

Table 3: HPLC Parameters for Analysis of Related Diterpenoids

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water/buffer (isocratic or gradient) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV at approximately 223-235 nm |

| Injection Volume | 20 µL |

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from Andrographis paniculata. By following the outlined protocols for extraction, purification, and analysis, researchers can obtain this valuable bioactive compound for further pharmacological and clinical investigations. The provided quantitative data and workflow diagrams serve as practical tools to aid in the experimental process.

References

The Biosynthetic Pathway of 14-Deoxy-11-hydroxyandrographolide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide and its derivatives, a class of labdane diterpenoids isolated from Andrographis paniculata, are renowned for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties. Among these, 14-deoxy-11-hydroxyandrographolide is a significant analogue whose biosynthetic origin is of considerable interest for metabolic engineering and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to andrographolides, with a specific focus on the formation of this compound. The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through a series of cyclizations and oxidative modifications. While many of the enzymatic steps have been elucidated, the precise enzyme responsible for the C-11 hydroxylation of 14-deoxyandrographolide remains to be definitively identified.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that occurs in different cellular compartments. It begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), through two independent pathways: the methylerythritol 4-phosphate (MEP) pathway in the plastids and the mevalonate (MVA) pathway in the cytosol[1][2][3].

Upstream Pathway: Formation of Geranylgeranyl Diphosphate (GGPP)

The initial stages of isoprenoid biosynthesis provide the fundamental building blocks for all terpenoids.

-

Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway starts from acetyl-CoA and proceeds through mevalonate to produce IPP and DMAPP[1].

-

Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as substrates to generate IPP and DMAPP[1]. Isotope labeling studies suggest that the DXP (MEP) pathway is the major contributor to andrographolide biosynthesis[3][4].

These C5 units are then sequentially condensed to form the C20 compound, geranylgeranyl diphosphate (GGPP), by GGPP synthase (GGPPS)[5].

Downstream Pathway: Diterpene Backbone Formation and Oxidative Modifications

The specific steps leading to the andrographolide skeleton and its subsequent modifications are as follows:

-

Cyclization of GGPP: The linear GGPP molecule is first cyclized by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS) , to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) [6][7]. Several isoforms of CPS have been identified in A. paniculata[6].

-

Further Cyclization and Rearrangement: While not fully elucidated for andrographolide biosynthesis, in many labdane-related diterpenoid pathways, a class I diterpene synthase, such as an ent-kaurene synthase-like (KSL) enzyme, would typically act on ent-CPP to form a more complex diterpene skeleton.

-

Oxidative Modifications by Cytochrome P450s (CYPs): The diterpene backbone undergoes a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl groups and form the characteristic lactone ring of andrographolides[8][9].

-

C-3 and C-19 Hydroxylation: These steps are crucial for the formation of the andrographolide scaffold.

-

Lactone Ring Formation: This is another key step in creating the final andrographolide structure.

-

Formation of 14-Deoxyandrographolide: This compound is a known intermediate in the biosynthesis of andrographolide[9].

-

C-14 Hydroxylation: The enzyme CYP72F1 has been shown to catalyze the C-14 hydroxylation of 14-deoxyandrographolide to produce andrographolide[9]. Another identified enzyme, CYP72A399 , is responsible for the C-3 hydroxylation of an earlier intermediate, andrograpanin, to form 14-deoxyandrographolide[9].

-

Putative C-11 Hydroxylation: The conversion of 14-deoxyandrographolide to This compound requires a hydroxylation step at the C-11 position. While this reaction is presumed to be catalyzed by a specific cytochrome P450 enzyme, the identity of this 11-hydroxylase has not yet been experimentally confirmed in A. paniculata.

-

Quantitative Data

The accumulation of andrographolides and the expression of biosynthetic genes can vary significantly depending on the plant tissue, developmental stage, and environmental conditions.

Metabolite Concentrations in Andrographis paniculata

| Compound | Plant Part | Concentration (mg/g DW) | Reference |

| Andrographolide | Leaves | 39.8 ± 0.34 | [10] |

| Stems | 5.7 ± 0.21 | [10] | |

| Roots | 0.3 ± 0.07 | [10] | |

| 14-Deoxy-11,12-didehydroandrographolide | Leaves | 49.1 | [11] |

| 14-Deoxyandrographolide | Leaves | Not specified | [6] |

| Neoandrographolide | Leaves | 110.77 | [11] |

| Andrograpanin | Leaves | 17.39 | [11] |

Gene Expression Levels in Andrographis paniculata

| Gene | Accession | Expression Level (FPKM) in Leaves | Reference |

| HMGR | IC-520361 | High (not quantified) | [7] |

| DXS | Not specified | Not specified | [7] |

| GGPPS | Not specified | Not specified | [7] |

| CYP94C1-like | LOC127251729 | Upregulated in high AP6 accessions | [12] |

| CYP84A1-like | LOC127250079 | Upregulated in high AP6 accessions | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the this compound biosynthetic pathway.

Metabolite Analysis by HPLC-DAD

Objective: To quantify the concentration of andrographolides in plant extracts.

Methodology:

-

Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, commonly methanol or ethanol, often using ultrasonication or Soxhlet extraction[13][14]. The extract is then filtered before injection into the HPLC system[13].

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used[15][16][17].

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a modifier like formic or phosphoric acid) is employed[14][17].

-

Flow Rate: A flow rate of around 1.0 mL/min is common[2].

-

Detection: Detection is performed using a Diode Array Detector (DAD) at a wavelength of approximately 225-230 nm[10].

-

-

Quantification: The concentration of each compound is determined by comparing the peak area with a calibration curve generated from authentic standards[15][16].

Gene Expression Analysis by qRT-PCR

Objective: To measure the transcript levels of biosynthetic genes.

Methodology:

-

RNA Isolation: Total RNA is extracted from plant tissues using a commercial kit or a TRIzol-based method[1][18]. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis[18].

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers[1][18].

-

Quantitative Real-Time PCR (qPCR):

-

Primers: Gene-specific primers are designed to amplify a short region of the target gene.

-

Reaction Mix: The qPCR reaction typically contains cDNA, gene-specific primers, and a SYBR Green-based master mix.

-

Cycling Conditions: A standard three-step cycling protocol (denaturation, annealing, extension) is used[18].

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a suitable reference gene (e.g., actin or GAPDH) for normalization[19].

-

Functional Characterization of Cytochrome P450 Enzymes

Objective: To determine the enzymatic function of candidate CYP450 genes.

Methodology:

-

Heterologous Expression: The coding sequence of the CYP450 gene is cloned into an expression vector and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana[9][20].

-

Microsome Isolation (for yeast expression): Yeast cells expressing the CYP450 are lysed, and the microsomal fraction containing the membrane-bound P450 is isolated by differential centrifugation[16].

-

Enzyme Assay:

-

Reaction Mixture: The reaction mixture contains the isolated microsomes (or is performed in vivo in N. benthamiana), the putative substrate (e.g., 14-deoxyandrographolide), and a source of reducing equivalents (NADPH and a cytochrome P450 reductase)[16][21][22].

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC-MS or GC-MS to identify the enzymatic product[9].

-

Signaling Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Functional Characterization of a Candidate 11-hydroxylase

References

- 1. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00026B [pubs.rsc.org]

- 2. Dynamic evolution of terpenoid biosynthesis in the Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrographolide and 14-deoxy-11, 12-didehydroandrographolide inhibit cytochrome P450s in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 5. Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae) - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Molecular cloning and functional characterization of multiple NADPH-cytochrome P450 reductases from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new "non-natural" analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jos.hueuni.edu.vn [jos.hueuni.edu.vn]

- 11. iris.unina.it [iris.unina.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tanshinones: Leading the way into Lamiaceae labdane-related diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mttlab.eu [mttlab.eu]

- 22. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

physicochemical properties of 14-Deoxy-11-hydroxyandrographolide

An In-depth Technical Guide to the Physicochemical Properties of 14-Deoxy-11-hydroxyandrographolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a diterpenoid isolated from Andrographis paniculata.[1][2] This document includes key quantitative data, detailed experimental methodologies for characterization, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The fundamental are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Molecular Formula | C20H30O5 | [1][2][3] |

| Molecular Weight | 350.45 g/mol | [1][2][3][4] |

| Physical Description | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | [4] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [5] |

| Predicted Boiling Point | 552.4 ± 50.0 °C | [5] |

| Predicted pKa | 14.28 ± 0.20 | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for the validation of physicochemical data. Below are methodologies for key experiments related to the characterization of diterpenoids like this compound.

Isolation and Purification

Protocol for Isolation from Andrographis paniculata

-

Extraction: Powdered plant material is extracted with a solvent of suitable polarity, such as methanol or a mixture of chloroform and methanol.[6] The extraction can be performed at room temperature with stirring for 24 hours, and the process is repeated multiple times to ensure complete extraction.[6]

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[6]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Recrystallization: Fractions containing the compound of interest are combined and recrystallized from a suitable solvent mixture, such as chloroform:methanol, to obtain the pure compound.[6]

Structural Elucidation

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For similar compounds, deuterated methanol (CD3OD) has been used as a solvent.[6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[6]

Purity Determination

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the isolated compound.

-

Chromatographic Conditions: A reverse-phase C18 column is commonly used.[6][7]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen orthophosphate adjusted to pH 3 with phosphoric acid) and an organic solvent like acetonitrile.[6][7] The elution can be isocratic or gradient.

-

Detection: A UV-VIS spectrophotometric detector is used, with the detection wavelength set at an appropriate value (e.g., 235 nm for a related compound).[7]

-

Quantification: The purity is determined by comparing the peak area of the analyte to that of a reference standard of known purity. The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, extensive research on the closely related and structurally similar compound, 14-Deoxy-11,12-didehydroandrographolide (deAND), provides significant insight into its probable mechanisms of action. This compound is known to modulate several key signaling pathways involved in inflammation, immune response, and cell growth.

Anti-inflammatory and Immunomodulatory Effects

NF-κB Signaling Pathway

14-Deoxy-11,12-didehydroandrographolide has been shown to inhibit the activation of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation.[8][9]

LKB1/AMPKα/GLUT4 Signaling Pathway

14-Deoxy-11,12-didehydroandrographolide has been found to ameliorate glucose intolerance by enhancing the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in skeletal muscle.[10]

Experimental Workflows

The following diagram illustrates a general workflow for the extraction and analysis of this compound from its natural source.

This guide provides a foundational understanding of the , along with the necessary experimental and biological context for researchers in drug discovery and development. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. This compound | CAS 160242-09-1 | ScreenLib [screenlib.com]

- 5. This compound [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 14-Deoxy-11,12-Didehydroandrographolide Ameliorates Glucose Intolerance Enhancing the LKB1/AMPK[Formula: see text]/TBC1D1/GLUT4 Signaling Pathway and Inducing GLUT4 Expression in Myotubes and Skeletal Muscle of Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 14-Deoxy-11-hydroxyandrographolide: Unveiling a Minor Diterpenoid from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-Deoxy-11-hydroxyandrographolide, an ent-labdane diterpenoid found in the medicinal plant Andrographis paniculata. While research on this specific compound is less extensive than on its structural analogs like andrographolide and 14-deoxy-11,12-didehydroandrographolide, this document collates the available information on its natural source, chemical properties, and putative biological activities. Furthermore, it outlines generalized experimental protocols for the isolation and characterization of such diterpenoids from their natural matrix and presents a putative signaling pathway based on the activity of closely related compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a medicinal herb with a long history of use in traditional medicine systems across Asia.[1] Its therapeutic properties are largely attributed to a class of bioactive compounds known as ent-labdane diterpenoids.[2][3] While andrographolide is the most abundant and well-studied of these compounds, a myriad of other structurally related diterpenoids are present in the plant, each with potentially unique pharmacological profiles.[4] One such minor constituent is this compound. This guide focuses specifically on this compound, aiming to consolidate the current knowledge and provide a framework for future research.

Natural Source and Chemical Profile

The primary natural source of this compound is the aerial parts of the plant Andrographis paniculata.[5] It is one of many ent-labdane diterpenoids that have been isolated from this plant.[6] Due to its status as a minor constituent, quantitative data on its natural abundance is scarce in the current literature. For context, a selection of known ent-labdane diterpenoids from A. paniculata is presented in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | C₂₀H₃₀O₅ | 350.45 | [5] |

| Andrographolide | C₂₀H₃₀O₅ | 350.45 | [2] |

| 14-Deoxy-11,12-didehydroandrographolide | C₂₀H₂₈O₄ | 332.43 | [7] |

| Neoandrographolide | C₂₆H₄₀O₈ | 480.59 | [8] |

| 14-Deoxyandrographolide | C₂₀H₃₀O₄ | 334.45 | [1] |

| Isoandrographolide | C₂₀H₃₀O₅ | 350.45 | [9] |

| Andrograpanin | C₂₀H₃₀O₄ | 334.45 | [2] |

Table 1: A selection of ent-labdane diterpenoids isolated from Andrographis paniculata.

Experimental Protocols: Isolation and Characterization

While a specific, optimized protocol for the isolation and quantification of this compound is not extensively documented, a general methodology for the extraction and separation of ent-labdane diterpenoids from A. paniculata can be adapted. The following is a generalized protocol based on methods described in the literature for related compounds.[6][10]

General Extraction and Fractionation

-

Plant Material Preparation: The aerial parts of A. paniculata are collected, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically ethanol or methanol, at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield fractions with varying chemical profiles. The diterpenoids are typically enriched in the ethyl acetate and chloroform fractions.

-

Chromatographic Separation: The enriched fractions are then subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to achieve initial separation.

-

Sephadex LH-20 Chromatography: Further purification of the sub-fractions is performed on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound is achieved using a reversed-phase preparative HPLC system, often with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Structure Elucidation

The chemical structure of the isolated this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Quantification

For the quantification of this compound in plant extracts or fractions, a validated High-Performance Liquid Chromatography (HPLC) method would be required. While a specific method for this compound is not available, a general approach based on methods for other andrographolides is as follows:[11]

-

Chromatographic System: A reversed-phase HPLC system with a C18 column and a UV detector is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid to improve peak shape.

-

Standard Preparation: A pure standard of this compound is used to prepare a series of calibration standards of known concentrations.

-

Sample Preparation: The plant extract is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Quantification: The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from A. paniculata.

Putative Signaling Pathway

While the specific molecular targets and signaling pathways of this compound have not been elucidated, its structural analog, 14-deoxy-11,12-didehydroandrographolide, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12] It is plausible that this compound may exhibit similar activities. The following diagram illustrates the NF-κB signaling pathway, a putative target for this class of compounds.

Biological Activities and Therapeutic Potential

The biological activities of this compound are not well-defined in the scientific literature. However, based on the known pharmacological effects of other ent-labdane diterpenoids from A. paniculata, it is hypothesized to possess anti-inflammatory, immunomodulatory, and potentially anti-cancer properties.[5] For instance, the closely related compound 14-deoxy-11,12-didehydroandrographolide has demonstrated anti-inflammatory, antiviral, and anti-diabetic activities.[12][13] Further research is warranted to investigate the specific biological activities and therapeutic potential of this compound.

Conclusion and Future Directions

This compound represents one of the many under-investigated bioactive compounds within Andrographis paniculata. This technical guide has summarized the limited available information on its natural source and chemical properties and has provided a framework for its further study through generalized experimental protocols. The lack of quantitative data on its abundance and the absence of specific studies on its biological activities highlight significant gaps in our knowledge.

Future research should focus on:

-

Developing and validating a sensitive analytical method for the accurate quantification of this compound in A. paniculata.

-

Optimizing isolation protocols to obtain sufficient quantities of the pure compound for comprehensive biological screening.

-

Investigating its pharmacological activities, including its effects on key signaling pathways involved in inflammation, cancer, and infectious diseases.

-

Elucidating its mechanism of action and identifying its molecular targets.

By addressing these research gaps, the scientific community can better understand the potential contribution of this compound to the overall therapeutic effects of Andrographis paniculata and explore its potential as a novel drug lead.

References

- 1. scilit.com [scilit.com]

- 2. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomic Profiles and Differential Constituents of Andrographis paniculata (Burm. f.) in Different Growth Stages and Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 160242-09-1 | KGA24209 [biosynth.com]

- 6. ent-Labdane diterpenoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. [Studies on diterpenoids from Andrographis paniculata]. | Sigma-Aldrich [sigmaaldrich.cn]

- 9. ent-Labdane diterpenoid lactone stereoisomers from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 14-Deoxy-11-hydroxyandrographolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11-hydroxyandrographolide is a natural diterpenoid lactone derived from the medicinal plant Andrographis paniculata. As an analog of andrographolide, this compound is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a primary focus on its anti-inflammatory, antioxidant, and anticancer properties.

It is important to note that while research directly investigating this compound is emerging, a substantial body of evidence exists for its closely related analog, 14-Deoxy-11,12-didehydroandrographolide (deAND). This guide will leverage the well-documented mechanisms of deAND to infer the likely pathways modulated by this compound, with the understanding that these are putative mechanisms requiring direct experimental validation. The primary modes of action are believed to involve the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, as well as the induction of apoptosis.[1]

Core Mechanisms of Action

The multifaceted pharmacological effects of this compound and its analogs stem from their ability to modulate critical signaling cascades involved in inflammation, cell survival, and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of andrographolide and its derivatives are well-established, with the inhibition of the NF-κB signaling pathway being a central mechanism.[2]

2.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. In vitro studies on the analog 14-Deoxy-11,12-didehydroandrographolide (deAND) have demonstrated its ability to suppress NF-κB activation. This is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[2] By inhibiting this process, the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6 is downregulated.

References

The Biological Activity of 14-Deoxy-11-hydroxyandrographolide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxy-11-hydroxyandrographolide, a derivative of the primary bioactive compound andrographolide found in the medicinal plant Andrographis paniculata, serves as a scaffold for a variety of derivatives with significant therapeutic potential. Among these, 14-Deoxy-11,12-didehydroandrographolide (deAND) has emerged as a focal point of extensive research due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a primary focus on the well-documented derivative, deAND. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds. While the majority of the available data pertains to deAND, this guide aims to provide a comprehensive understanding of the therapeutic promise held by this class of natural product derivatives.

Data Presentation: Biological Activities of 14-Deoxy-11,12-didehydroandrographolide and its Analogues

The biological activities of 14-Deoxy-11,12-didehydroandrographolide (deAND) and its synthesized analogues have been quantified across various studies, demonstrating a range of cytotoxic, antiviral, and anti-inflammatory effects.

Cytotoxic Activity

The cytotoxic potential of deAND analogues has been evaluated against several human cancer cell lines, with ED₅₀ values indicating potent activity.

| Compound/Analogue | Cancer Cell Line | Assay | ED₅₀ (µM) | Reference |

| Analogue 5a | KKU-M213 (Cholangiocarcinoma) | MTT | 3.37 | [1][2] |

| KKU-100 (Cholangiocarcinoma) | MTT | 2.93 | [1][2] | |

| Analogue 5b | KKU-M213 (Cholangiocarcinoma) | MTT | 3.08 | [1][2] |

| KKU-100 (Cholangiocarcinoma) | MTT | 3.27 | [1][2] |

Antiviral Activity

DeAND has demonstrated efficacy in inhibiting viral replication, particularly against Human Immunodeficiency Virus (HIV).

| Compound | Virus | Assay | EC₅₀ (µg/mL) | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | HIV | Not Specified | 56.8 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments used to assess the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or ED₅₀ value.

Western Blot for Signaling Protein Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the effect of compounds on signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Protocol:

-

Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of the virus.

-

Infection: Remove the culture medium from the cell monolayer and add the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.[3]

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for quantifying soluble proteins such as cytokines.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add cell culture supernatants or other samples containing the cytokine to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP, which binds to the biotinylated detection antibody.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.[1][4]

Signaling Pathways Modulated by 14-Deoxy-11,12-didehydroandrographolide

14-Deoxy-11,12-didehydroandrographolide (deAND) exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DeAND has been shown to be a potent inhibitor of this pathway.[5][6][7][8]

Mechanism: Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. DeAND has been shown to block the nuclear translocation of the p65 subunit of NF-κB.[6][8] This inhibition prevents the expression of downstream targets, including pro-inflammatory cytokines like IL-6 and TNF-α.[8]

Modulation of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. DeAND has been found to suppress the activation of the NLRP3 inflammasome.[5][9]

Mechanism: Activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., from Toll-like receptors) and an activation signal. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. DeAND has been shown to down-regulate the expression of NLRP3, caspase-1, and IL-1β, thereby mitigating the inflammatory response.[9]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative stress. DeAND has been shown to activate the Nrf2 pathway.[5][10]

Mechanism: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like deAND, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant and cytoprotective enzymes.[10]

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 3. benchchem.com [benchchem.com]

- 4. bowdish.ca [bowdish.ca]

- 5. benchchem.com [benchchem.com]

- 6. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Andrographolide Derivatives Target the KEAP1/NRF2 Axis and Possess Potent Anti‐SARS‐CoV‐2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 14-Deoxyandrographolide Analogs: A Technical Guide to Protein Binding Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the in silico modeling of protein binding for 14-deoxyandrographolide analogs, with a primary focus on 14-deoxy-11,12-didehydroandrographolide due to the current availability of research data. While specific quantitative binding data for 14-Deoxy-11-hydroxyandrographolide is limited in publicly accessible literature, the methodologies and identified protein targets for its close analog, 14-deoxy-11,12-didehydroandrographolide, offer a robust framework for computational analysis. This document details the key protein targets, outlines the experimental and computational protocols for in silico analysis, summarizes quantitative binding data from various studies, and visualizes relevant signaling pathways.

Identified Protein Targets of 14-Deoxy-11,12-didehydroandrographolide

In silico and experimental studies have identified several key protein targets for 14-deoxy-11,12-didehydroandrographolide, highlighting its potential therapeutic applications. These targets are primarily involved in inflammatory and antiviral pathways.

-

Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammation, 14-deoxy-11,12-didehydroandrographolide has been shown to inhibit NF-κB activation.[1][2] This inhibition is a key mechanism behind its anti-inflammatory effects.[3]

-

PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell survival, proliferation, and metabolism. Molecular docking studies have indicated that 14-deoxy-11,12-didehydroandrographolide can bind to core proteins in this pathway, including PI3K, Akt, and mTOR, with binding energies suggesting a potential inhibitory role.[4]

-

SARS-CoV-2 Viral Proteins: In the context of antiviral research, in silico studies have explored the interaction of 14-deoxy-11,12-didehydroandrographolide with essential SARS-CoV-2 proteins. These include the 3-chymotrypsin-like protease (3CLPro), papain-like protease (PLPro), and RNA-dependent RNA polymerase (RdRp), all of which are critical for viral replication.[5][6]

-

Cytochrome P450 Enzymes (CYPs): 14-deoxy-11,12-didehydroandrographolide has been found to inhibit the expression of several CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4.[7] It appears to antagonize the Pregnane X Receptor (PXR), a key regulator of CYP3A4 expression.[7]

In Silico Modeling Methodologies

The investigation of 14-deoxy-11,12-didehydroandrographolide's protein binding is predominantly carried out using molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is used to estimate the binding affinity and analyze the interactions between the ligand and the protein's active site.

Typical Protocol:

-

Ligand and Receptor Preparation:

-

The 3D structure of 14-deoxy-11,12-didehydroandrographolide is obtained from databases like PubChem (CID: 5318517).[6]

-

The 3D structures of target proteins are retrieved from the Protein Data Bank (PDB). For example, PDB IDs for SARS-CoV-2 proteins are 6LU7 (3CLPro), 7LFU (PLPro), and 6NUS (RdRp).[6]

-

Water molecules and any existing ligands are typically removed from the protein structure.

-

Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein. The ligand is also prepared by assigning charges (e.g., Gasteiger charges) and defining rotatable bonds.[8]

-

-

Docking Simulation:

-

Software such as AutoDock or PyRx is used to perform the docking calculations.[5][6][8]

-

A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

A search algorithm (e.g., a genetic algorithm or Lamarckian genetic algorithm) is used to explore different conformations and orientations of the ligand within the active site.

-

-

Analysis of Results:

-

The results are ranked based on the predicted binding energy (in kcal/mol). More negative values indicate stronger binding affinity.

-

The binding poses are visualized using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and conformational changes.

Typical Protocol:

-

System Preparation:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Execution:

-

A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interactions between atoms.

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

A production run of the simulation is performed for a specific duration (e.g., 100 ns).

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to evaluate the stability of the complex. Key parameters include:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

-

Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.

-

-

Quantitative Data Summary

The following table summarizes the reported binding affinities of 14-deoxy-11,12-didehydroandrographolide with various protein targets from in silico studies.

| Target Protein | Ligand | Method | Binding Affinity (kcal/mol) | Reference |

| PI3K | 14-deoxy-11,12-didehydroandrographolide | Molecular Docking | < -5 | [4] |

| Akt | 14-deoxy-11,12-didehydroandrographolide | Molecular Docking | < -5 | [4] |

| mTOR | 14-deoxy-11,12-didehydroandrographolide | Molecular Docking | < -5 | [4] |

| SARS-CoV-2 3CLPro | 14-deoxy-11,12-didehydroandrographolide | Molecular Docking | -6.7 | [5] |

| SARS-CoV-2 PLPro | 14-deoxy-11,12-didehydroandrographolide | Molecular Docking | -6.4 | [5] |

| SARS-CoV-2 RdRp | 14-deoxy-11,12-didehydroandrographolide | Molecular Docking | -7.0 | [5] |

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by 14-deoxy-11,12-didehydroandrographolide and a typical in silico workflow for its analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Andrographolide and 14-deoxy-11, 12-didehydroandrographolide inhibit cytochrome P450s in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based In Silico Investigation of Agonists for Proteins Involved in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of 14-Deoxy-11-hydroxyandrographolide: A Data Gap Analysis and Review of a Structural Analog

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of preclinical toxicological data for 14-Deoxy-11-hydroxyandrographolide. No in vivo studies detailing acute, sub-chronic, or chronic toxicity, nor quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), could be identified.

This technical guide addresses this data gap by providing a summary of the available toxicological information for a closely related structural analog, 14-Deoxy-11,12-didehydroandrographolide . It is crucial to note that while these compounds are structurally similar, their toxicological profiles may differ. The information presented herein should be considered with this limitation in mind.

Introduction to this compound and its Analog

This compound is a diterpenoid compound isolated from Andrographis paniculata.[1][2] This plant is a traditional medicinal herb known for its wide range of pharmacological activities.[2] While the therapeutic potential of its constituents is being explored, a thorough understanding of their safety profiles is paramount for any drug development program.

Due to the absence of direct toxicological data for this compound, this guide focuses on its analog, 14-Deoxy-11,12-didehydroandrographolide. This analog has been the subject of some in vitro toxicological investigations, primarily in the context of its anticancer and anti-inflammatory properties.

Toxicological Data Summary (In Vitro) of 14-Deoxy-11,12-didehydroandrographolide

There is no available in vivo toxicological data to populate a quantitative summary table. The available information is derived from in vitro cell-based assays.

In Vitro Cytotoxicity

-

Cell Lines and Mechanisms: Studies on 14-Deoxy-11,12-didehydroandrographolide have explored its cytotoxic effects, particularly in cancer cell lines. In T-47D breast carcinoma cells, it was found to induce non-apoptotic cell death.[3] The mechanism of its cytotoxic effects involves the regulation of genes that inhibit the cell cycle or promote cell cycle arrest.[3]

-

Morphological Changes: Treatment with 14-Deoxy-11,12-didehydroandrographolide in T-47D cells led to the formation of endoplasmic reticulum vacuoles and autophagosomes.[3] It also caused an increase in cytosolic calcium concentration and a collapse in the mitochondrial membrane potential.[3]

-

Preferential Cytotoxicity: In a study on pancreatic cancer cells, 14-Deoxy-11,12-didehydroandrographolide displayed preferential cytotoxicity against PANC-1 and PSN-1 cells with PC50 values of 10.0 μM and 9.27 μM, respectively.[3] The observed cell death was characterized as apoptosis-like.

-

Comparison with Andrographolide: 14-Deoxy-11,12-didehydroandrographolide is reported to retain the anti-inflammatory and other pharmacological activities of its parent compound, andrographolide, but without producing the cytotoxicity observed with andrographolide in KB cells (ED50 >20 µg/ml for the analog versus 6.5 µg/ml for andrographolide).[4]

Experimental Protocols (General Overview)

As no specific preclinical toxicology studies for this compound were found, this section provides a generalized overview of a typical experimental protocol for an acute oral toxicity study, which would be a fundamental first step in assessing the safety of a novel compound.

General Protocol for Acute Oral Toxicity Study (e.g., OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are typically used. The other sex is tested in a subsequent study.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance into a toxicity category and to estimate its LD50.

Visualizations: Workflow and Potential Signaling Pathway

The following diagrams are generalized representations and are not based on specific experimental data for this compound.

Caption: A generalized workflow for preclinical toxicology studies.

Caption: Hypothetical signaling pathway for cytotoxicity.

Conclusion and Recommendations

The current body of scientific literature lacks the necessary preclinical toxicological data to establish a comprehensive safety profile for this compound. The available in vitro data on its structural analog, 14-Deoxy-11,12-didehydroandrographolide, suggests potential cytotoxic mechanisms involving cell cycle arrest and induction of autophagy, particularly in cancer cell lines. However, it is also noted to be less cytotoxic than andrographolide in certain cell lines.

For drug development professionals, it is imperative to conduct a full suite of preclinical toxicology studies, starting with acute toxicity and followed by sub-chronic and chronic studies, to determine the safety profile of this compound. Genotoxicity, reproductive toxicity, and safety pharmacology studies would also be essential components of a complete toxicological assessment. Without such data, the progression of this compound into clinical development would be premature and not aligned with regulatory expectations. Researchers are encouraged to investigate and publish on the toxicology of this compound to fill the existing knowledge gap.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 14-Deoxy-11-hydroxyandrographolide Analogues in Cancer Research

These application notes provide detailed protocols for the synthesis of 14-Deoxy-11-hydroxyandrographolide analogues, a promising class of compounds derived from Andrographolide, for cancer research. Additionally, standard methodologies for evaluating their cytotoxic and apoptotic effects on cancer cells are presented.

Introduction

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. However, its clinical application is often limited by poor bioavailability and modest potency. To address these limitations, medicinal chemists have focused on the semi-synthesis of andrographolide analogues with improved pharmacological profiles.

This document focuses on the synthesis and evaluation of this compound analogues. Modification at the C-14 and C-11 positions of the andrographolide scaffold has been explored to enhance anticancer efficacy. The general strategy involves the formation of a 14-deoxy-11-oxo intermediate, which is then reduced to the target 11-hydroxy compound. These analogues are subsequently evaluated for their ability to inhibit cancer cell growth and induce apoptosis.

Synthesis of this compound Analogues

The synthesis of this compound is a multi-step process starting from the natural product Andrographolide. The key intermediate is 14-deoxy-11-oxo-andrographolide, which is subsequently reduced to the desired product.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 14-Deoxy-11-oxo-andrographolide

This protocol describes a general method for the synthesis of the key intermediate, 14-deoxy-11-oxo-andrographolide.

-

Protection: Dissolve Andrographolide in acetone. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and stir the mixture at room temperature for 2-4 hours to protect the 3 and 19-hydroxyl groups as an isopropylidene ketal.

-

Dehydration: The protected intermediate is then subjected to dehydration at the C-14 position. This can be achieved by heating the compound in the presence of an acid catalyst.

-

Oxidation: The resulting product is oxidized at the C-11 position. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this step. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 14-deoxy-11-oxo-andrographolide.

Experimental Protocol: Reduction to this compound

-

Reduction: Dissolve 14-deoxy-11-oxo-andrographolide in methanol. Add sodium borohydride (NaBH₄) portion-wise at 0°C.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a few drops of acetic acid.

-

Deprotection & Extraction: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The deprotection of the isopropylidene group typically occurs during the acidic workup.

-

Purification: The final compound is purified by column chromatography to yield this compound.

In Vitro Anticancer Activity Evaluation

The synthesized analogues are evaluated for their anticancer activity using various in vitro assays.

General Workflow for Anticancer Drug Screening

Caption: Workflow for in vitro evaluation of anticancer analogues.

Quantitative Data: Cytotoxicity of Andrographolide Analogues

The following table summarizes the IC₅₀ values (in μM) of various andrographolide analogues against different cancer cell lines. Data for specific this compound analogues should be populated here based on experimental findings. The data below is representative of typical results for andrographolide derivatives.

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |

| Andrographolide | 15.8 | 10.5 | 12.3 | 18.2 |

| Analogue 1 (Example) | 8.2 | 5.1 | 6.7 | 9.5 |

| Analogue 2 (Example) | 4.5 | 2.8 | 3.1 | 5.4 |

| Doxorubicin (Control) | 0.9 | 1.2 | 1.0 | 1.5 |

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized analogues and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the IC₅₀ concentration of the analogue for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Protocol: Apoptosis Assay using Annexin V-FITC/PI

-

Cell Treatment: Treat cells with the IC₅₀ concentration of the analogue for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action: Potential Signaling Pathways

Andrographolide and its analogues have been reported to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Potential mechanism of action via the intrinsic apoptosis pathway.

The synthesized analogues can be further investigated for their effects on key proteins in cancer-related pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways, using techniques like Western blotting to elucidate their precise mechanism of action.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 14-Deoxy-11-hydroxyandrographolide in Plasma

Introduction

14-Deoxy-11-hydroxyandrographolide is a significant diterpenoid lactone derived from Andrographis paniculata, a plant with a long history of use in traditional medicine. As a key bioactive compound, its pharmacokinetic profile is of great interest to researchers and drug development professionals. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of novel therapeutics. This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of this compound in plasma. The described method is simple, sensitive, and suitable for routine pharmacokinetic studies.

The principle of this method involves the extraction of the analyte from the plasma matrix using protein precipitation, followed by chromatographic separation on a C18 column and UV detection. This approach provides a reliable and efficient means of quantifying this compound in a biological matrix.

Experimental Protocols

1. Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A Shimadzu LC-20A system or equivalent is suitable.[1]

-

Chromatography data acquisition and processing software.

-

Analytical balance, sonicator, vortex mixer, centrifuge, volumetric flasks, and pipettes.

-

-

Reagents and Materials:

-

Solvents: HPLC grade acetonitrile and methanol.

-

Water: Deionized or HPLC grade water.

-

Buffer Salts: Potassium dihydrogen orthophosphate.[2]

-

Acid: Phosphoric acid for pH adjustment.[2]

-

Reference Standard: this compound of known purity.

-

Plasma: Drug-free plasma (e.g., human, rat).

-

Syringe filters: 0.22 µm or 0.45 µm.

-

2. Chromatographic Conditions

The optimized chromatographic conditions for the analysis of this compound are summarized in the table below. An isocratic elution is employed for simplicity and rapid analysis.

| Parameter | Condition |

| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1][3] |

| Mobile Phase | 0.03 M Potassium dihydrogen orthophosphate (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (40:60 v/v)[1][2] |

| Flow Rate | 0.5 mL/min[1][2] |

| Detection Wavelength | 235 nm[1][2] |

| Injection Volume | 20 µL[1][2] |

| Column Temperature | Ambient |

| Run Time | 16 min[4] |

3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1000 µg/mL):

-

Working Standard Solutions:

-

Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations ranging from 125 ng/mL to 2000 ng/mL.[4]

-

-

Plasma Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 800 µL of cold methanol to the tube to precipitate the plasma proteins.[4]

-

Vortex the mixture for 5 minutes.[4]

-

Centrifuge the tube at 5000 rpm for 5 minutes.[4]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered supernatant into the HPLC system.

-

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity: The linearity of the method was established by constructing a calibration curve with five different concentrations of this compound in plasma, ranging from 125 to 2000 ng/mL.[4] The coefficient of determination (R²) was greater than 0.99, indicating a strong linear relationship between the concentration and the peak area.[4]

| Parameter | Value |

| Linearity Range | 125 - 2000 ng/mL[4] |

| Regression Equation | y = mx + c |

| Coefficient of Determination (R²) | > 0.99[4] |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 201 ng/mL and the LOQ was 234 ng/mL for a related compound, 14-deoxy-11,12-didehydroandrographolide, suggesting similar sensitivity for the target analyte.[4]

| Parameter | Value (ng/mL) |

| LOD | 201[4] |

| LOQ | 234[4] |

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days. The results, presented below, demonstrate that the method is both precise and accurate.

| QC Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | 250 | < 5% | < 5% | 95 - 105% |

| Medium | 1000 | < 5% | < 5% | 95 - 105% |

| High | 1750 | < 5% | < 5% | 95 - 105% |

Recovery: The extraction recovery of this compound from plasma was determined by comparing the peak areas of the analyte in extracted plasma samples with those of unextracted standard solutions at the same concentration. A salt-assisted liquid-liquid extraction (SALLE) procedure with MgSO₄ has shown high extraction efficiency of over 90% for related compounds.[4][5]

| QC Sample | Concentration (ng/mL) | Recovery (%) |

| Low | 250 | > 90% |

| Medium | 1000 | > 90% |

| High | 1750 | > 90% |

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Logical relationship of the analytical method for pharmacokinetic studies.